2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
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Overview
Description
2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound characterized by its unique structure, which includes both butoxyphenyl and nitrophenyl groups attached to a benzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds such as 3-(4-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile . The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets 2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one apart is its unique combination of functional groups and its benzo[a]phenanthridinone core. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O4/c1-2-3-18-39-26-15-10-21(11-16-26)24-19-28-31-27-7-5-4-6-22(27)12-17-29(31)34-33(32(28)30(36)20-24)23-8-13-25(14-9-23)35(37)38/h4-17,24,33-34H,2-3,18-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHKAMHJXRPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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